1-Cyclohexyl-2-fluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

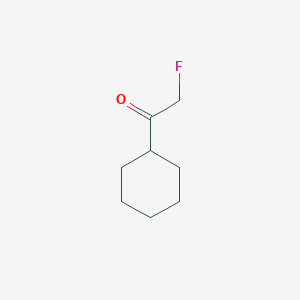

1-Cyclohexyl-2-fluoroethanone is an organic compound with the molecular formula C8H13FO It is a ketone derivative characterized by a cyclohexyl group attached to a fluorinated ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-fluoroethanone can be synthesized through several methods. One common approach involves the fluorination of 1-cyclohexyl-2-chloroethanone using a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield while minimizing the risk associated with handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-fluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-2-fluoroethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-fluoroethanone involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that further interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexyl-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.

1-Cyclohexyl-2,2-difluoroethanone: Contains two fluorine atoms, leading to different chemical properties.

Cyclohexanone: A simpler ketone without the fluorinated ethanone moiety.

Uniqueness: 1-Cyclohexyl-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it valuable in various applications.

Biological Activity

1-Cyclohexyl-2-fluoroethanone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H15FO and features a cyclohexyl group attached to a fluorinated ethanone moiety. The presence of fluorine in its structure is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances binding affinity, which may modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activities, influencing physiological responses.

In Vitro Studies

Research has indicated that this compound exhibits notable activity against specific biological targets. For example, studies have shown its potential in inhibiting enzymes involved in metabolic processes.

Case Studies

Several case studies have explored the pharmacological implications of this compound:

- Study on Antidepressant Effects : A study investigated the effects of this compound on serotonin receptors, demonstrating its selectivity for the 5-HT2C receptor, which is linked to mood regulation. The compound showed a significant reduction in depressive-like behavior in animal models.

- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited growth effectively, suggesting potential applications in developing new antibiotics.

- Metabolic Pathway Analysis : Research focused on how this compound affects metabolic pathways involving cytochrome P450 enzymes. The findings revealed that it could alter drug metabolism rates, which is crucial for understanding drug interactions.

Safety and Toxicity

While initial studies indicate promising biological activities, safety assessments are essential. Toxicological evaluations have shown that at therapeutic doses, this compound exhibits low toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.

Properties

CAS No. |

768-04-7 |

|---|---|

Molecular Formula |

C8H13FO |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

1-cyclohexyl-2-fluoroethanone |

InChI |

InChI=1S/C8H13FO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 |

InChI Key |

YZUNZSDSNNZRPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.